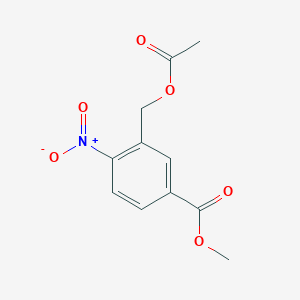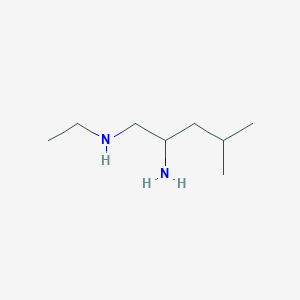
Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H14F3NO3 . It has an average mass of 253.218 Da and a monoisotopic mass of 253.092575 Da . This compound is often used in research .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate” consists of 10 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES notation:CC(C)(C)OC(=O)N1CC(C(=O)C(F)(F)F)C1 .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Novel Ligands Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate was utilized in the synthesis of potential novel ligands for nicotinic receptors. Specifically, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a prospective ligand, was synthesized via a coupling process followed by deprotection using trifluoroacetic acid. This synthesis demonstrates the chemical's role in creating compounds for receptor targeting, with implications for neuroscience research (Karimi & Långström, 2002).
Building Blocks in Medicinal Chemistry Protected 3-haloazetidines, like tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate, are important intermediates in medicinal chemistry. They have been prepared on a gram-scale and used to synthesize high-value derivatives such as azetidine-3-carboxylic acids, showcasing the chemical's significance in drug development and synthesis of complex molecules (Ji, Wojtas, & Lopchuk, 2018).
Synthesis of Amino Acid-Azetidine Chimeras The compound has been employed in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras serve as tools to study the influence of conformation on peptide activity, which is vital in understanding peptide structure-function relationships and designing bioactive peptides (Sajjadi & Lubell, 2008).
Trifluoroacetic Acid (TFA) Promoted Reactions Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate is involved in trifluoroacetic acid promoted multicomponent coupling reactions. Such reactions yield medicinally relevant N-aryl β-amino alcohol derivatives, indicating its role in the synthesis of pharmacologically active molecules (Roy, Baviskar, & Biju, 2015).
Protective Group Applications
Selective Deprotection and Acylation The compound is significant in the synthesis of derivatives like penta-N-protected polyamide, where selective deprotection and subsequent acylation processes are critical. This showcases its utility in stepwise synthetic strategies where protection and deprotection of functional groups are required (Pak & Hesse, 1998).
N-deprotection under PTC Conditions It is also used in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis (PTC) conditions. This application is important in the synthesis of tert-butyl 2-amino carboxylates, illustrating the chemical's role in facilitating specific reaction conditions for target molecule synthesis (Albanese et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUIZEKVOYQPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate | |
CAS RN |
1628733-95-8 |
Source


|
| Record name | tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2639822.png)
![2-(2-fluorophenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2639824.png)



![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)
![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2639835.png)

![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)



![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)